molecular formula C7H5N3O2 B1583926 Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 378211-85-9

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1583926
M. Wt: 163.13 g/mol
InChI Key: DZPAOAZDQHZRGG-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . A library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine has been synthesized, representing a collection of new, potent, active, and selective inhibitors of PI3Kδ .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structural motif is a privileged scaffold for combinatorial library design and drug discovery .


Chemical Reactions Analysis

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their tunable photophysical properties . The dipole moment changes in these compounds were calculated to be 10.3, 12.8 and 19.0 D .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

1. Fluorescent Molecules for Studying Intracellular Processes

  • Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application : The PPs are synthesized using a simpler and greener methodology compared to those of BODIPYS . Their photophysical properties are tunable .
  • Results : The PPs bearing simple aryl groups allow good solid-state emission intensities . Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Medicinal Chemistry

  • Application Summary : Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs . They have varied and significant biological activities .
  • Methods of Application : These compounds are prepared through condensation reactions of the aminopyrazoles with various compounds .
  • Results : The therapeutic potential of pyrazolo[1,5-a]pyrimidines as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents has been highlighted .

3. Treatment of Cancer, Inflammatory or Viral Diseases

  • Application Summary : Pyrazolo[1,5-a]pyrimidines are promising medical pharmacophores in structures as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases .

4. Development of Selective CK2 Inhibitors

  • Application Summary : The pyrazolo pyrimidine hinge-binding moiety is explored for the development of selective CK2 inhibitors .

5. Fluorescent Organic Compounds

  • Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They are used in a variety of applications, including ionic or molecular sensing, bioimaging, and organic light-emitting devices .
  • Methods of Application : The PPs are synthesized using a simpler and greener methodology compared to those of BODIPYS . Their photophysical properties are tunable .
  • Results : The PPs bearing simple aryl groups allow good solid-state emission intensities . Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

6. Antitumor Scaffold

  • Application Summary : Pyrazolo[1,5-a]pyrimidines are used as an antitumor scaffold . They have shown potential in the design of new rational and efficient drugs .
  • Methods of Application : These compounds are prepared through various synthesis pathways .
  • Results : The pyrazolo[1,5-a]pyrimidine core has shown significant anticancer potential and enzymatic inhibitory activity .

7. Lipid Droplet Biomarkers

  • Application Summary : Pyrazolo[1,5-a]pyrimidines have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

8. Inhibitor of Mitotic Kinesin

  • Application Summary : Pyrazolo[1,5-a]pyrimidines have been used in the synthesis of monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .

Safety And Hazards

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H317 and precautionary statements P280 .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-6-8-2-1-3-10(6)9-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPAOAZDQHZRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350016
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS RN

378211-85-9
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
N Mulakayala, CH Upendar Reddy… - Journal of the Korean …, 2011 - koreascience.kr
The pyrazolo [1, 5-a] pyrimidine structural motif may be found in a large number of pharmaceutical agents with a diverse range of physiological activities, for example, antiepileptic …
Number of citations: 10 koreascience.kr
IL Dalinger, IA Vatsadse, SA Shevelev… - Journal of …, 2005 - ACS Publications
The parallel solution-phase synthesis of more than 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides on a 50−…
Number of citations: 77 pubs.acs.org
M Stypik, S Michałek, N Orłowska, M Zagozda… - Pharmaceuticals, 2022 - mdpi.com
Phosphoinositide 3-kinase (PI3K) is the family of lipid kinases participating in vital cellular processes such as cell proliferation, growth, migration, or cytokines production. Due to the …
Number of citations: 6 www.mdpi.com
BY Kim, C Oh, D Jeon, I Jun, HK Lee… - Journal of Medicinal …, 2022 - ACS Publications
Dry eye disease (DED) is one of the most prevalent ocular diseases but has limited treatment options. Cystic fibrosis transmembrane conductance regulator (CFTR), a major chloride …
Number of citations: 3 pubs.acs.org
W Pietruś, M Stypik, M Zagozda, M Banach… - Molecules, 2023 - mdpi.com
As a member of the class I PI3K family, phosphoinositide 3-kinase δ (PI3Kδ) is an important signaling biomolecule that controls immune cell differentiation, proliferation, migration, and …
Number of citations: 1 www.mdpi.com
M Proj, M Hrast, G Bajc, R Frlan, A Meden… - Journal of enzyme …, 2023 - Taylor & Francis
Bacterial resistance is an increasing threat to healthcare systems, highlighting the need for discovering new antibacterial agents. An established technique, fragment-based drug …
Number of citations: 2 www.tandfonline.com
A Noviantari, M Efrilia, M Soleha - AIP Conference Proceedings, 2022 - pubs.aip.org
Cancer is currently one of the top causes of mortality. Zingiber zerumbet is a natural ingredient that can be used as an alternative cancer treatment. This research aims to determine the …
Number of citations: 5 pubs.aip.org
BP DE, EISK DE, WS DE, SD DE, BE DE… - CANCER …, 2013 - sumobrain.org
The present invention relates to amido-substituted cyclohexane compounds of general formula (I), in which A, R4, R6, R7, R8, R9, R10 and R11 are as defined herein, to methods of …
Number of citations: 0 www.sumobrain.org
E Marcantoni, N Allen, MR Cambria, R Dann… - JACC: Basic to …, 2018 - jacc.org
An unbiased platelet transcriptome profile identified ATP binding cassette subfamily C member 4 (ABCC4) as a novel mediator of platelet activity in virologically suppressed human …
Number of citations: 28 www.jacc.org
I Suriyawongkul - 2010 - odr.chalmers.se
Modern drug discovery involves identifying therapeutic targets (ie enzymes, receptors, and other proteins) that are relevant to a disease of interest, and searching for small-molecule …
Number of citations: 5 odr.chalmers.se

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